
5-chloro-2-methanesulfonyl-N-(4-phenoxyphenyl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-methanesulfonyl-N-(4-phenoxyphenyl)pyrimidine-4-carboxamide (CMPP) is an organic compound that has a wide range of applications in scientific research. It is a small molecule that is used in both biochemical and physiological studies to investigate various cellular processes. CMPP is a derivative of pyrimidine, a heterocyclic aromatic compound that is found in many natural products. It is a valuable tool for researchers due to its unique properties and versatility in various experimental settings.
Aplicaciones Científicas De Investigación
5-chloro-2-methanesulfonyl-N-(4-phenoxyphenyl)pyrimidine-4-carboxamide is used in a variety of scientific research applications, including drug discovery, drug metabolism, and pharmacology. It is also used in the study of enzyme inhibition, enzyme kinetics, and protein-protein interactions. 5-chloro-2-methanesulfonyl-N-(4-phenoxyphenyl)pyrimidine-4-carboxamide has been used to study the structure and function of proteins, as well as the biochemical pathways that regulate their activities. In addition, 5-chloro-2-methanesulfonyl-N-(4-phenoxyphenyl)pyrimidine-4-carboxamide has been used to study the effects of various drugs on the human body, as well as the mechanisms of action of those drugs.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-methanesulfonyl-N-(4-phenoxyphenyl)pyrimidine-4-carboxamide is not yet fully understood. However, it is believed to act as a competitive inhibitor of enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. It is also thought to bind to certain receptors in the body, such as the serotonin receptor, and modulate its activity. In addition, 5-chloro-2-methanesulfonyl-N-(4-phenoxyphenyl)pyrimidine-4-carboxamide is believed to interact with other molecules, such as proteins and nucleic acids, and affect their activity.
Biochemical and Physiological Effects
5-chloro-2-methanesulfonyl-N-(4-phenoxyphenyl)pyrimidine-4-carboxamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, and to modulate the activity of certain receptors, such as the serotonin receptor. In addition, 5-chloro-2-methanesulfonyl-N-(4-phenoxyphenyl)pyrimidine-4-carboxamide has been found to affect the expression of certain genes, such as those involved in the regulation of cell growth and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-chloro-2-methanesulfonyl-N-(4-phenoxyphenyl)pyrimidine-4-carboxamide in laboratory experiments has several advantages. First, it is a small molecule, which makes it easy to handle and store. Second, it is soluble in a variety of solvents, which makes it suitable for a variety of experimental conditions. Third, it is relatively inexpensive and readily available. However, there are some limitations to the use of 5-chloro-2-methanesulfonyl-N-(4-phenoxyphenyl)pyrimidine-4-carboxamide in laboratory experiments. For example, it is not very stable and can decompose in the presence of light or heat. In addition, it is not very soluble in water, which can limit its use in aqueous solutions.
Direcciones Futuras
There are several potential future directions for the use of 5-chloro-2-methanesulfonyl-N-(4-phenoxyphenyl)pyrimidine-4-carboxamide in scientific research. First, it could be used to study the effects of drugs on the human body, as well as their mechanisms of action. Second, it could be used to investigate the structure and function of proteins, as well as the biochemical pathways that regulate their activities. Third, it could be used to study the effects of various environmental factors, such as pollutants, on the human body. Finally, it could be used to study the effects of various drugs on the immune system.
Métodos De Síntesis
5-chloro-2-methanesulfonyl-N-(4-phenoxyphenyl)pyrimidine-4-carboxamide can be synthesized from commercially available starting materials, such as 4-phenoxybenzaldehyde and 2-amino-5-chloropyrimidine. The reaction is carried out in a three-step process, starting with the formation of an imidoyl chloride intermediate. This intermediate is then reacted with 4-phenoxybenzaldehyde to form an aldehyde intermediate. Finally, the aldehyde intermediate is treated with 2-amino-5-chloropyrimidine to form the desired compound.
Propiedades
IUPAC Name |
5-chloro-2-methylsulfonyl-N-(4-phenoxyphenyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O4S/c1-27(24,25)18-20-11-15(19)16(22-18)17(23)21-12-7-9-14(10-8-12)26-13-5-3-2-4-6-13/h2-11H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDFGKPBJNWDQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-(methylsulfonyl)-N-(4-phenoxyphenyl)pyrimidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

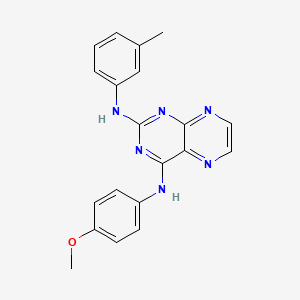
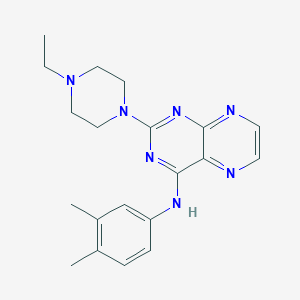
![N2-[2-(dimethylamino)ethyl]-N4-(3,4-dimethylphenyl)pteridine-2,4-diamine](/img/structure/B6421265.png)
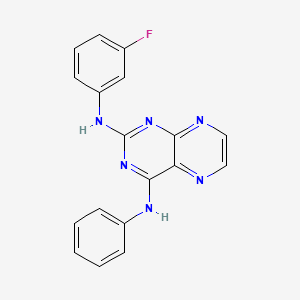
![3-[(2-fluorophenyl)carbamoyl]-2-{[(pyridin-3-yl)methyl]amino}propanoic acid](/img/structure/B6421277.png)
![4-oxo-6-({[5-(thiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4H-pyran-3-yl 3,5-dimethoxybenzoate](/img/structure/B6421287.png)
![2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-[(pyridin-3-yl)carbamoyl]propanoic acid](/img/structure/B6421290.png)
![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B6421297.png)
![N-(2,4-difluorophenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6421314.png)
![3-[2-(4-{3-[(1-ethynylcyclohexyl)oxy]-2-hydroxypropyl}piperazin-1-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B6421320.png)
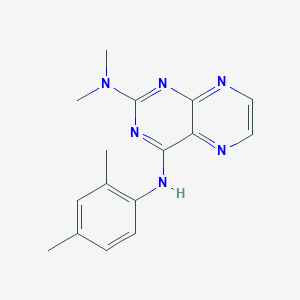
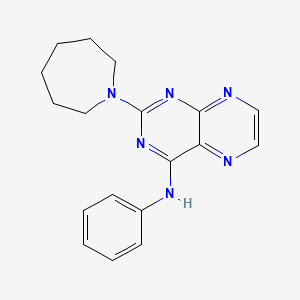
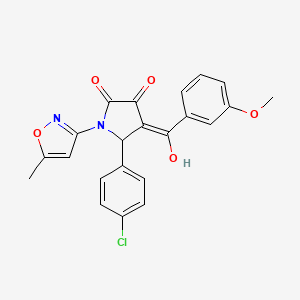
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6421341.png)